5-bromo-N-cyclobutyl-2-methylbenzamide
Description
5-Bromo-N-cyclobutyl-2-methylbenzamide is a benzamide derivative with a bromine atom at the 5-position of the benzene ring, a methyl group at the 2-position, and a cyclobutyl substituent attached to the amide nitrogen. This compound belongs to a class of small molecules often explored for pharmacological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCVTLMSHSVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The amide group in N-cyclobutyl-2-methylbenzamide acts as a strong meta-directing group, favoring bromination at the para position relative to the methyl substituent (position 5). This regioselectivity is critical for achieving the desired product. Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are typically employed in dichloromethane or chloroform at temperatures between 0°C and 25°C. The reaction proceeds via electrophilic aromatic substitution, with the amide’s electron-withdrawing nature enhancing the electrophilicity of the bromine agent.
Optimization of Reaction Conditions
In a representative procedure, N-cyclobutyl-2-methylbenzamide (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C. NBS (12 mmol) is added portionwise, followed by catalytic FeCl₃ (0.1 equiv). The mixture is stirred for 12 hours at ambient temperature, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-bromo-N-cyclobutyl-2-methylbenzamide in 68% purity.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NBS | CH₂Cl₂ | FeCl₃ | 0°C → 25°C | 12 | 68 |
| Br₂ | CHCl₃ | AlCl₃ | 25°C | 6 | 72 |
| NBS | DMF | None | 25°C | 24 | 41 |
Notably, the use of DMF as a solvent resulted in lower yields due to competing side reactions, underscoring the importance of solvent polarity.
Coupling of Cyclobutylamine with 5-Bromo-2-methylbenzoyl Chloride
Synthesis of 5-Bromo-2-methylbenzoyl Chloride
This route begins with the conversion of 5-bromo-2-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂). The benzoic acid (20 mmol) is refluxed with SOCl₂ (30 mmol) in toluene for 3 hours, yielding 5-bromo-2-methylbenzoyl chloride as a pale-yellow liquid (95% purity).
Amide Formation with Cyclobutylamine
The acid chloride is subsequently reacted with cyclobutylamine (22 mmol) in tetrahydrofuran (THF) at 0°C. Triethylamine (24 mmol) is added to scavenge HCl, and the mixture is stirred for 4 hours. After aqueous workup, the product is recrystallized from ethanol to afford 5-bromo-N-cyclobutyl-2-methylbenzamide in 84% yield.
Table 2: Amidation Reaction Parameters
| Acid Chloride | Amine | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-2-Me | Cyclobutylamine | Et₃N | THF | 0°C → 25°C | 84 |
| 5-Bromo-2-Me | Cyclobutylamine | Pyridine | DCM | 25°C | 76 |
This method avoids regioselectivity challenges but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.
Alternative Methods: Protecting Group Strategies
Temporary Silyl Protection
To enhance bromination efficiency, the amide nitrogen can be protected with a trimethylsilyl (TMS) group. N-cyclobutyl-2-methylbenzamide is treated with hexamethyldisilazane (HMDS) in THF, forming the silylated intermediate. Subsequent bromination with NBS in CH₂Cl₂ at −10°C achieves 89% regioselectivity for the 5-position. Deprotection with aqueous HCl regenerates the amide, yielding the final product in 73% overall yield.
Catalytic Bromination Using Transition Metals
Palladium-catalyzed bromination offers an alternative pathway. Using Pd(OAc)₂ (5 mol%) and LiBr (3 equiv) in DMF at 120°C, N-cyclobutyl-2-methylbenzamide undergoes directed ortho-bromination. However, this method predominantly yields the 3-bromo isomer (67%), demonstrating limitations in meta selectivity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the cyclobutyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include dehalogenated compounds and modified cyclobutyl derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-N-cyclobutyl-2-methylbenzamide serves as an important building block in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets.
- Potential Therapeutic Uses : Research is ongoing to evaluate its efficacy as a pharmaceutical agent for treating diseases such as cancer and infections. The compound's ability to interact with various biological targets makes it a candidate for drug development.
Biological Studies
The compound is studied for its interactions with biomolecules, which can lead to insights into its biological activity.
- Antimicrobial Properties : Preliminary studies suggest that the bromine atom may enhance the compound's reactivity towards bacterial targets, indicating potential antimicrobial applications. For instance, related brominated compounds have shown effectiveness against specific enzymes involved in bacterial cell wall synthesis .
Material Science
In addition to its biological applications, 5-bromo-N-cyclobutyl-2-methylbenzamide is explored for its potential in developing new materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of 5-bromo-N-cyclobutyl-2-methylbenzamide:
- Study on Protein Interactions : A high-throughput screening campaign identified small molecule inhibitors that disrupt MYC-WDR5 interactions, suggesting that derivatives of this compound could be developed for similar uses .
- Antimicrobial Investigations : Research into bromo-cyclobutenaminones has shown that brominated compounds can act as covalent inhibitors against specific enzymes like MurA, indicating pathways for exploring antimicrobial properties within related structures .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Medicinal Applications | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-N-cyclobutyl-2-methylbenzamide | Moderate | Potential cancer treatment | Halogen bonding, enzyme inhibition |
| Related Brominated Compounds | High | Antibacterial agents | Covalent inhibition |
Mechanism of Action
Comparison with Similar Compounds
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (CAS: 2643367-43-3)
- Structural Differences :
- The amide nitrogen is substituted with a cyclohexyl group (vs. cyclobutyl in the target compound).
- An additional methyl group is present at the 4-position of the benzene ring.
- Molecular Formula: C₁₅H₂₀BrNO (vs. C₁₂H₁₄BrNO for the target compound).
- Key Implications: The bulkier cyclohexyl group may reduce solubility in polar solvents compared to the cyclobutyl analog.
5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide (CAS: Not provided)
- Structural Differences :
- Fluorine replaces the methyl group at the 2-position.
- The amide nitrogen is attached to a 4-methylcyclohexyl group.
- Molecular Formula: C₁₄H₁₇BrFNO.
- Key Implications :
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS: 328253-31-2)
- Structural Differences :
- Chlorine replaces the methyl group at the 2-position.
- A chromen-3-yl-phenyl moiety is attached to the amide nitrogen.
- Molecular Formula: Not explicitly provided, but estimated as ~C₂₃H₁₆BrClNO₃.
- Key Implications :
5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS: 2034246-59-6)
- Structural Differences: Chlorine at the 2-position. A pyridinone-containing ethyl chain is attached to the amide nitrogen.
- Molecular Weight : 399.7 g/mol.
- The methoxy group may improve metabolic stability by resisting oxidative degradation .
2-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 212908-12-8)
- Structural Differences :
- Bromine at the 2-position and methoxy at the 5-position (substitution pattern reversed).
- Dimethyl groups on the amide nitrogen.
- Molecular Formula: C₁₀H₁₁BrNO₂.
Biological Activity
5-Bromo-N-cyclobutyl-2-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a 2-methylbenzamide structure, with a cyclobutyl group attached to the nitrogen atom. Its molecular formula is CHBrN, and it possesses unique chemical properties that influence its biological activity.
The biological activity of 5-bromo-N-cyclobutyl-2-methylbenzamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, which may facilitate covalent interactions with nucleophilic sites on proteins. This mechanism is critical in modulating various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 5-bromo-N-cyclobutyl-2-methylbenzamide. For instance, compounds that disrupt protein-protein interactions involved in tumorigenesis have shown promising results. A study identified small molecules that inhibit MYC oncogene interactions, suggesting that derivatives of this compound may also exhibit similar anticancer properties .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into bromo-cyclobutenaminones has indicated that halogenated compounds can exhibit significant antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial membrane integrity or interference with metabolic pathways .
Case Studies and Research Findings
- Inhibition of MYC Oncogene : A study utilized high-throughput screening to discover small molecule inhibitors targeting MYC-WDR5 interactions. Compounds with structural similarities to 5-bromo-N-cyclobutyl-2-methylbenzamide were identified as potential leads for further development in cancer therapy .
- Antibacterial Activity : In a comparative study on various halogenated compounds, derivatives similar to 5-bromo-N-cyclobutyl-2-methylbenzamide demonstrated effective inhibition of bacterial growth in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Data Table: Comparative Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-cyclobutyl-2-methylbenzamide, and how can reaction yields be improved?
Methodological Answer : The synthesis typically involves coupling 5-bromo-2-methylbenzoic acid with cyclobutylamine via an amidation reaction. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate .
- Amidation : React the acyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–25°C for 12–24 hours.
- Yield optimization : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3). Purify via column chromatography (≥90% purity) and confirm structure using H/C NMR and HRMS .
Q. What characterization techniques are essential for confirming the structural integrity of 5-bromo-N-cyclobutyl-2-methylbenzamide?
Methodological Answer :
- Spectroscopic analysis :
- NMR : H NMR (CDCl₃, 400 MHz) should show peaks for the cyclobutyl group (δ 2.1–2.8 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms the carbonyl (δ ~167 ppm) and bromine-substituted aromatic carbons .
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₂H₁₃BrNO: 284.02 g/mol).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer : The bromine atom at the 5-position enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
